2-Hydroxy-6-oxoocta-2,4,7-trienoate
Description
Historical Context of its Identification as a Metabolic Intermediate
The identification of 2-Hydroxy-6-oxoocta-2,4,7-trienoate is intrinsically linked to the broader history of research into the microbial degradation of aromatic hydrocarbons, a field that gained momentum with the increasing recognition of environmental pollution. While a singular, definitive publication marking the "discovery" of this specific compound is not readily apparent, its existence was elucidated through the meticulous study of metabolic pathways for compounds like styrene (B11656) and toluene (B28343) in bacteria, particularly of the Pseudomonas genus. nih.govoup.com
Initial research in the mid-20th century began to unravel the enzymatic steps involved in the breakdown of aromatic rings. Scientists observed that microorganisms could cleave the stable aromatic ring, but the precise intermediates were often difficult to isolate and identify due to their rapid turnover. The development of more sophisticated analytical techniques, such as chromatography and mass spectrometry, in the latter half of the century, was crucial in identifying these fleeting molecules.
The understanding of the meta-cleavage pathway, where this compound is an intermediate, was a significant breakthrough. For instance, studies on the degradation of biphenyl (B1667301) by Pseudomonas putida in the early 1970s led to the isolation and identification of a similar compound, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, which is a product of the meta-cleavage of 2,3-dihydroxybiphenyl. This work provided a model for understanding how related aromatic compounds are broken down. The specific identification of this compound came from detailed studies of the styrene degradation pathway in various bacteria. ethz.ch It was established as the product of the enzymatic ring-cleavage of 3-vinylcatechol. ethz.chnih.gov
Significance in Microbial Catabolic Pathways and Bioremediation
The primary significance of this compound lies in its role within the microbial catabolism of aromatic compounds, which is fundamental to the Earth's carbon cycle and has been harnessed for bioremediation. nih.govresearchgate.net Many industrial pollutants, such as styrene, toluene, and benzene, are aromatic hydrocarbons that are toxic and persistent in the environment. nih.gove3s-conferences.org
Microorganisms, particularly bacteria like Pseudomonas, have evolved sophisticated enzymatic machinery to utilize these compounds as a source of carbon and energy. nih.govmdpi.com The degradation of styrene, a monomer used in the production of plastics and resins, provides a clear example of the importance of this compound. ethz.ch In one of the main aerobic degradation pathways for styrene, the aromatic ring is first dihydroxylated to form 3-vinylcatechol. ethz.chfrontiersin.org This is then acted upon by the enzyme catechol 2,3-dioxygenase, which cleaves the ring to form this compound. ethz.ch
Overview of Current Academic Research Trajectories and Methodological Approaches
Current research related to this compound and its metabolic pathway is focused on several key areas, driven by the desire to enhance bioremediation processes and for applications in green chemistry.
Metabolic Engineering and Enzyme Evolution: A significant research trajectory involves the genetic and protein engineering of the enzymes in the catabolic pathway. researchgate.net For example, researchers are working on modifying catechol 2,3-dioxygenase to improve its efficiency, stability, and substrate specificity. nih.govnih.gov Some naturally occurring catechols can inactivate this enzyme, halting the degradation process. nih.gov By creating more robust versions of the enzyme, scientists aim to develop microbial strains that can degrade a wider range of pollutants at a faster rate. nih.gov One study demonstrated that simply overexpressing the gene for catechol 2,3-dioxygenase in Pseudomonas putida F1 was sufficient to enable the bacterium to grow on styrene, a substrate it normally cannot utilize for growth due to enzyme inactivation by the intermediate 3-vinylcatechol. nih.gov
"Omics" Approaches: The advent of "omics" technologies, including genomics, proteomics, and metabolomics, has revolutionized the study of microbial metabolism. researchgate.net Researchers are using these tools to gain a systems-level understanding of how microorganisms respond to aromatic pollutants. By analyzing the entire set of genes, proteins, and metabolites in a cell, scientists can identify novel degradation pathways, understand the regulatory networks that control these pathways, and pinpoint bottlenecks in the process. nih.gov
Biocatalysis and Green Chemistry: Beyond bioremediation, the enzymes of the styrene degradation pathway are being explored for their potential in biocatalysis. The enzymes involved can perform specific chemical transformations under mild conditions, making them an attractive alternative to traditional chemical synthesis. For example, the initial enzyme in a related styrene degradation pathway, styrene monooxygenase, can be used to produce valuable chiral epoxides, which are important building blocks for the pharmaceutical industry. oup.com
Interactive Data Tables
Below are interactive tables detailing the key enzymes involved in the formation and degradation of this compound.
Table 1: Enzyme Responsible for the Formation of this compound
| Enzyme Name | EC Number | Reaction | Organism Example |
| Catechol 2,3-dioxygenase | 1.13.11.2 | 3-Vinylcatechol + O₂ → (2E,4Z)-2-Hydroxy-6-oxoocta-2,4,7-trienoate | Pseudomonas sp. |
Table 2: Enzyme Responsible for the Degradation of this compound
| Enzyme Name | EC Number | Reaction | Organism Example |
| 2-Hydroxymuconate-6-semialdehyde hydrolase | 3.7.1.9 | (2E,4Z)-2-Hydroxy-6-oxoocta-2,4,7-trienoate + H₂O → Acrylate + 2-Hydroxypenta-2,4-dienoate | Pseudomonas sp. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8O4 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
(2Z,4E)-2-hydroxy-6-oxoocta-2,4,7-trienoic acid |
InChI |
InChI=1S/C8H8O4/c1-2-6(9)4-3-5-7(10)8(11)12/h2-5,10H,1H2,(H,11,12)/b4-3+,7-5- |
InChI Key |
BJIODCHLKBGSCT-BZDQXIRASA-N |
SMILES |
C=CC(=O)C=CC=C(C(=O)O)O |
Isomeric SMILES |
C=CC(=O)/C=C/C=C(/C(=O)O)\O |
Canonical SMILES |
C=CC(=O)C=CC=C(C(=O)O)O |
Origin of Product |
United States |
Biosynthetic and Degradative Pathways of 2 Hydroxy 6 Oxoocta 2,4,7 Trienoate
Elucidation of 2-Hydroxy-6-oxoocta-2,4,7-trienoate's Position in Aromatic Compound Degradation
The significance of this compound lies within the direct ring cleavage pathway of styrene (B11656) biodegradation, an alternative to the more commonly studied side-chain oxidation pathway.
Role in Styrene Biodegradation Pathways
Microorganisms have evolved two primary aerobic strategies to degrade styrene: side-chain oxidation and direct attack on the aromatic nucleus. oup.comethz.ch The side-chain oxidation pathway, common in many Pseudomonas species, involves the conversion of styrene to styrene oxide, then to phenylacetaldehyde, and finally to phenylacetic acid, which enters central metabolism after further degradation. oup.comasm.orgnih.gov
In contrast, the direct ring cleavage pathway, prominently observed in Rhodococcus rhodochrous NCIMB 13259, initiates degradation by targeting the aromatic ring itself. oup.comnih.govnih.gov In this pathway, styrene is first converted to 3-vinylcatechol. nih.govnih.gov It is the subsequent meta-cleavage of this 3-vinylcatechol by the enzyme catechol 2,3-dioxygenase that yields the pivotal intermediate, this compound. ethz.chnih.gov The formation of this yellow-colored compound is a hallmark of this particular degradation route. nih.gov
Precursor Molecules and Intermediates Leading to this compound Formation
The journey from styrene to this compound involves a series of enzymatic steps that prepare the stable aromatic ring for cleavage.
The initial attack on styrene in this pathway is catalyzed by a styrene dioxygenase , which incorporates both atoms of a dioxygen molecule into the aromatic ring to form styrene cis-glycol (3-vinyl-cis-1,2-dihydroxycyclohexa-3,5-diene). nih.govfrontiersin.org This reaction is a critical activation step. Following this, a cis-glycol dehydrogenase , which is NAD-dependent, catalyzes the aromatization of styrene cis-glycol to produce 3-vinylcatechol . nih.govnih.gov This catechol derivative is the immediate precursor that undergoes ring fission. The enzyme catechol 2,3-dioxygenase then cleaves the bond in the aromatic ring of 3-vinylcatechol that is adjacent (meta) to the two hydroxyl groups, resulting in the formation of the linear, unsaturated molecule This compound . ethz.chnih.gov
| Precursor/Intermediate | Enzyme | Product |
| Styrene | Styrene dioxygenase | Styrene cis-glycol |
| Styrene cis-glycol | cis-Glycol dehydrogenase | 3-Vinylcatechol |
| 3-Vinylcatechol | Catechol 2,3-dioxygenase | This compound |
Comparative Analysis of Pathways Across Different Microorganisms
While the direct ring cleavage pathway involving this compound is well-documented in Rhodococcus rhodochrous NCIMB 13259, other microorganisms exhibit variations in their styrene degradation strategies. nih.govnih.gov
Many Pseudomonas species, such as Pseudomonas putida and Pseudomonas fluorescens, predominantly utilize the side-chain oxidation pathway, which does not involve the formation of this compound. oup.comnih.govoup.com However, some Pseudomonas species possess the genetic machinery for catechol meta-cleavage. For instance, Pseudomonas putida F1, which degrades toluene (B28343) via a meta-cleavage pathway, can be engineered to grow on styrene by overexpressing catechol 2,3-dioxygenase, highlighting the potential for this pathway to be active in other bacteria beyond Rhodococcus. nih.gov
Interestingly, even within the genus Rhodococcus, there is diversity. While R. rhodochrous NCIMB 13259 uses the direct ring cleavage pathway, other strains like Rhodococcus sp. ST-5 and ST-10 have been shown to possess genes highly similar to the styABCD operon, which is characteristic of the side-chain oxidation pathway. nih.gov This indicates that the metabolic route for styrene degradation can be strain-specific.
Catabolic Transformations of this compound
As a transient intermediate, this compound is rapidly converted into smaller, more manageable molecules that can be funneled into the central metabolic cycles of the cell.
Identification of Downstream Metabolites
The primary downstream transformation of this compound is a hydrolysis reaction. An enzyme, identified as 2-hydroxymuconic acid semialdehyde hydrolase , acts on the trienoate, cleaving it to produce 2-hydroxypenta-2,4-dienoate and acrylate (acrylic acid). nih.gov
The 2-hydroxypenta-2,4-dienoate is then further metabolized. In Rhodococcus rhodochrous NCIMB 13259, cell extracts have been shown to convert 2-hydroxypenta-2,4-dienoate into 4-hydroxy-2-oxopentanoate (B1241807) . nih.gov
| Metabolite | Enzyme | Product(s) |
| This compound | 2-Hydroxymuconic acid semialdehyde hydrolase | 2-Hydroxypenta-2,4-dienoate + Acrylate |
| 2-Hydroxypenta-2,4-dienoate | (Not specified) | 4-Hydroxy-2-oxopentanoate |
Investigations into Complete Mineralization Pathways
The ultimate fate of the degradation products of this compound is their complete mineralization to carbon dioxide and water, with the carbon being assimilated into biomass. The downstream metabolites, 2-hydroxypenta-2,4-dienoate and acrylate, are channeled into central metabolic pathways.
The intermediate 4-hydroxy-2-oxopentanoate is further cleaved by an aldolase (B8822740) to yield acetaldehyde (B116499) and pyruvate (B1213749) . nih.gov Both acetaldehyde and pyruvate are central metabolites that can readily enter the Krebs cycle (tricarboxylic acid cycle) for energy production and the generation of biosynthetic precursors. nih.gov Acrylate is also a readily metabolizable compound.
The complete mineralization pathway ensures that the carbon and energy stored in the styrene molecule are efficiently utilized by the microorganism, demonstrating a complete and effective bioremediation process.
Metabolic Flux Analysis Involving this compound
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell. While no studies have directly reported the metabolic flux specifically through the this compound intermediate, we can infer the likely flux distribution based on studies of closely related aromatic degradation pathways in bacteria like Pseudomonas putida. nih.govasm.org These studies often utilize 13C-labeled substrates to trace the flow of carbon through the metabolic network.
When bacteria are fed an aromatic compound that leads to the formation of this compound, the carbon from this intermediate is partitioned into various downstream pathways. The central metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle, receive this carbon to support cell growth and energy production.
Research on the degradation of similar compounds, such as benzoate (B1203000), by Pseudomonas putida has shown a distinct distribution of carbon. asm.org For instance, a significant portion of the carbon from benzoate degradation enters the TCA cycle, while a smaller fraction may be directed towards gluconeogenesis to produce essential building blocks like glucose-6-phosphate. The exact distribution of metabolic flux is highly dependent on the specific bacterial strain, the growth conditions, and the availability of other carbon sources. nih.govnih.gov
The table below presents a hypothetical metabolic flux distribution for a bacterium degrading an aromatic compound via a pathway involving this compound, based on data from related pathways. The values represent the percentage of the total carbon from the aromatic substrate that is channeled through each major pathway.
| Metabolic Pathway | Percentage of Carbon Flux (%) |
|---|---|
| Upper Aromatic Degradation Pathway (to this compound) | 100 |
| Lower Aromatic Degradation Pathway (from this compound) | 100 |
| Tricarboxylic Acid (TCA) Cycle | ~70-80 |
| Pentose Phosphate Pathway (PPP) | ~10-15 |
| Glycolysis/Gluconeogenesis | ~5-10 |
| Biomass Formation | Varies with growth rate |
Note: This data is illustrative and based on findings from related metabolic pathways. The actual flux distribution can vary.
The study of metabolic flux provides critical insights into the efficiency of biodegradation pathways. By understanding how carbon is partitioned, scientists can potentially engineer microorganisms for more effective bioremediation of environmental pollutants. For example, by manipulating the expression of key enzymes, it may be possible to direct more carbon from compounds like this compound towards pathways that lead to complete mineralization or the production of valuable bioproducts.
Enzymology and Mechanistic Studies of 2 Hydroxy 6 Oxoocta 2,4,7 Trienoate Transformation
Enzymes Catalyzing the Formation of 2-Hydroxy-6-oxoocta-2,4,7-trienoate
The biosynthesis of this compound is a critical step in the metabolic pathway for the degradation of certain aromatic compounds, such as styrene (B11656). This transformation is primarily catalyzed by a specific class of dioxygenase enzymes.
The principal enzyme responsible for the formation of this compound is catechol 2,3-dioxygenase (EC 1.13.11.2). brenda-enzymes.org This enzyme is a key component of the meta-cleavage pathway for aromatic catabolism. Structurally, many catechol 2,3-dioxygenases are tetrameric, composed of four identical subunits. nih.gov For instance, the catechol 2,3-dioxygenase from Pseudomonas putida PaW1 has a molecular mass of approximately 140 kDa and consists of four identical 35 kDa subunits. nih.gov These enzymes are non-heme iron-containing proteins, where the iron atom is crucial for the catalytic activity. They are involved in the degradation pathways of various aromatic hydrocarbons, including toluene (B28343), naphthalene, and chlorophenols, by cleaving the aromatic ring of catechol and its derivatives. nih.govresearchgate.netnih.gov In the context of styrene degradation, catechol 2,3-dioxygenase acts on 3-vinylcatechol, the immediate precursor, to yield this compound. brenda-enzymes.org
While dioxygenases are primary, some degradation pathways for aromatic compounds also involve dehydrogenases acting on related intermediates. For example, 2-hydroxymuconic semialdehyde dehydrogenase (HMSD) can oxidize 2-hydroxymuconic semialdehyde, a related but simpler compound, to 2-hydroxymuconate. nih.govuniprot.org However, the direct formation of this compound is catalyzed by the dioxygenase.
Catechol 2,3-dioxygenases exhibit broad substrate specificity, enabling them to process a variety of substituted catechols. nih.gov The enzyme from the styrene degradation pathway specifically utilizes 3-vinylcatechol to produce this compound. brenda-enzymes.org Other well-studied catechol 2,3-dioxygenases, such as those from the TOL plasmid of Pseudomonas putida, efficiently convert catechol, 3-methylcatechol (B131232), and 4-methylcatechol (B155104). The kinetic parameters for these enzymes vary depending on the specific substrate.
Below is a table summarizing the kinetic properties of a representative catechol 2,3-dioxygenase with various substrates.
| Substrate | Relative Activity (%) | Km (µM) | Reference |
| Catechol | 100 | 7.7 | nih.gov |
| 4-Methylcatechol | 141 | 16 | nih.gov |
| 3-Methylcatechol | 89 | 4.8 | nih.gov |
| 4-Chlorocatechol | 75 | 33 | nih.gov |
| 4-Fluorocatechol | 58 | 51 | nih.gov |
| 3-Chlorocatechol (B1204754) | 7 | 110 | nih.gov |
Data for catechol 2,3-dioxygenase from Pseudomonas putida GJ31.
The formation of this compound from 3-vinylcatechol is an extradiol ring cleavage reaction. The mechanism involves the binding of the catechol substrate and molecular oxygen to the active site of the catechol 2,3-dioxygenase. The enzyme then catalyzes the insertion of both atoms of the oxygen molecule into the bond between two adjacent carbon atoms of the aromatic ring, leading to its cleavage. This specific cleavage occurs between carbons 2 and 3 of the catechol ring, resulting in the formation of a linear, unsaturated aldehyde product. wikipedia.org The product, this compound, is a yellow-colored compound, and its formation can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength, typically around 375 nm for the related compound 2-hydroxymuconic semialdehyde. nih.gov
Enzymes Catalyzing the Degradation of this compound
The breakdown of this compound is a hydrolytic process that cleaves a carbon-carbon bond, a relatively uncommon type of enzymatic reaction.
The degradation of this compound is catalyzed by a hydrolase. brenda-enzymes.org This enzyme belongs to a family often referred to as 2-hydroxymuconic semialdehyde hydrolases (HMSH). While the user specified EC 3.7.1.14 (2-hydroxy-6-ketonona-2,4-dienedoic acid hydrolase) ethz.ch, the enzyme acting on the closely related C6 compound, 2-hydroxymuconic semialdehyde, is classified as EC 3.7.1.9. wikipedia.orgqmul.ac.uk The enzyme acting on the C8 compound, this compound, is also a hydrolase of this family that catalyzes the cleavage of a C-C bond. brenda-enzymes.orgnih.gov
A well-characterized example of this enzyme family is the XylF protein from the TOL plasmid of Pseudomonas putida. nih.gov Functional studies have identified XylF as a member of the α/β hydrolase-fold family. nih.gov Site-directed mutagenesis experiments have revealed a catalytic triad (B1167595) of amino acid residues essential for its function: Serine-107, Aspartate-228, and Histidine-256. nih.gov This triad is characteristic of serine hydrolases. The reaction catalyzed is the hydrolysis of the C-C bond in the substrate, leading to the formation of two smaller molecules. For this compound, the products are 2-hydroxy-2,4-pentadienoate and acrylate. brenda-enzymes.org
The enzymatic cleavage of this compound by the hydrolase is a highly specific reaction. The substrate itself has a defined stereochemistry, (2E,4Z). nih.gov The enzyme catalyzes the hydrolysis of the C-C bond between the carbon atoms that were originally C5 and C6 of the precursor catechol ring.
Mechanistic studies on the homologous enzyme XylF provide insight into the regiochemistry of the cleavage. The identification of the Ser-Asp-His catalytic triad suggests a mechanism analogous to that of other serine hydrolases. nih.gov In these enzymes, the serine residue acts as a nucleophile to attack the substrate. In the case of XylF, this nucleophilic attack is directed at a specific carbon-carbon bond, leading to its scission. nih.gov Further studies involving amino acid substitutions have shown that the enzyme's specificity can be altered. For example, replacing Phenylalanine at position 108 with a Methionine residue in XylF not only increased its thermal stability but also modified its substrate specificity, highlighting the role of active site architecture in determining which substrates are cleaved and how. nih.gov
Identification and Activity of Other Associated Hydrolases and Isomerases
The transformation of this compound within metabolic pathways necessitates the action of specific hydrolases and isomerases to facilitate its conversion into downstream metabolites. While direct enzymatic studies on this compound are not extensively documented, the broader context of aromatic degradation pathways provides significant insights into the types of enzymes involved.
Hydrolases: In the meta-cleavage pathways of aromatic compounds, hydrolases play a critical role in cleaving carbon-carbon bonds of ring-fission products. For instance, in the degradation of biphenyl (B1667301), a compound structurally related to precursors of our target molecule, the enzyme 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BpdF) is essential. researchgate.net This enzyme catalyzes the hydrolysis of the C-C bond in its substrate, a reaction analogous to what would be expected for this compound. These hydrolases often belong to the α/β-hydrolase superfamily, characterized by a conserved catalytic triad typically composed of a nucleophile (serine, cysteine, or aspartate), a catalytic acid (aspartate or glutamate), and a histidine residue. The proposed hydrolytic mechanism would involve the activation of a water molecule to attack the carbonyl carbon of the substrate, leading to the cleavage of the molecule.
Isomerases: Isomerases are crucial for rearranging the molecular structure of intermediates to prepare them for subsequent enzymatic reactions. In many aromatic degradation pathways, isomerases catalyze the conversion between enol and keto tautomers or cis-trans isomerization of double bonds. wikipedia.org For example, in the degradation of certain monoterpenes, a linalool (B1675412) dehydratase-isomerase has been identified that can catalyze the isomerization of geraniol (B1671447) to linalool. researchgate.net A similar enzymatic activity could be essential in the metabolism of this compound to ensure the correct stereochemistry for the active site of the subsequent enzyme in the pathway. The presence of multiple double bonds in this compound suggests that cis-trans isomerases may be required to convert it to a form amenable to hydration or cleavage by a hydrolase.
The coordinated action of these hydrolases and isomerases ensures the efficient flux of metabolites through the degradation pathway, preventing the accumulation of potentially toxic intermediates.
Structural Biology of Enzymes Interacting with this compound
The three-dimensional structure of enzymes provides invaluable information about their catalytic mechanisms and substrate specificity. While crystal structures of enzymes in complex with this compound are not yet available, studies on homologous enzymes offer a predictive framework for their structural characteristics.
Crystallographic and Cryo-Electron Microscopy Studies of Enzyme-Substrate Complexes
High-resolution structural data from X-ray crystallography and cryo-electron microscopy (cryo-EM) are fundamental to understanding enzyme function at a molecular level. For enzymes involved in aromatic catabolism, such studies have revealed key features of their active sites.
For example, the crystal structure of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BpdF) from Rhodococcus sp. would provide a model for the hydrolase acting on this compound. It is anticipated that the active site would be located in a hydrophobic pocket, with specific residues positioned to interact with the substrate and the catalytic triad poised for catalysis.
Similarly, structural studies of isomerases have elucidated the mechanisms of conformational changes. These studies often reveal a flexible active site that can accommodate the substrate in different orientations, facilitating the rearrangement of its chemical bonds.
| Enzyme Type | Potential Structural Features | Key Active Site Residues (Hypothetical) |
| Hydrolase | α/β-hydrolase fold, hydrophobic substrate-binding pocket | Serine (nucleophile), Aspartate/Glutamate (acid), Histidine (base) |
| Isomerase | Flexible active site, domains for substrate gripping | Acidic and basic residues for proton transfer, aromatic residues for stacking interactions |
Computational Modeling of Enzyme Active Sites and Binding Interactions
In the absence of experimental structures, computational modeling techniques such as molecular docking and molecular dynamics (MD) simulations serve as powerful tools to predict the interactions between this compound and its metabolizing enzymes. ucsb.edumdpi.com
Molecular Docking: This method can predict the preferred binding orientation of this compound within the active site of a homologous enzyme. By building a homology model of the putative hydrolase or isomerase based on known structures, docking simulations can identify key amino acid residues involved in substrate recognition and binding. These models can highlight potential hydrogen bonding, hydrophobic, and electrostatic interactions that stabilize the enzyme-substrate complex.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the enzyme-substrate interactions over time. ucsb.edumdpi.com These simulations can reveal the conformational changes that occur upon substrate binding and during the catalytic cycle. For the interaction of a hydrolase with this compound, MD simulations could illustrate the precise positioning of the catalytic triad residues and the attacking water molecule, offering insights into the transition state of the hydrolytic reaction. Similarly, simulations of an isomerase could demonstrate the structural rearrangements of the substrate within the active site that lead to its isomerization.
These computational approaches not only complement experimental data but also guide future research by identifying key residues for site-directed mutagenesis studies to validate their functional roles. mdpi.com
Genetic and Molecular Regulation of 2 Hydroxy 6 Oxoocta 2,4,7 Trienoate Metabolism
Genetic Organization of Gene Clusters Involved in 2-Hydroxy-6-oxoocta-2,4,7-trienoate Pathways
The genes responsible for the degradation of aromatic compounds that lead to the formation and subsequent metabolism of this compound are typically organized into operons. These gene clusters ensure the coordinated expression of the necessary enzymes. Two of the most extensively studied models for these pathways are the bph operon for biphenyl (B1667301) degradation and the tod operon for toluene (B28343) degradation.
The bph gene cluster, often found on plasmids or as integrative and conjugative elements (ICEs), encodes the enzymes for the upper and lower biphenyl degradation pathways. nih.govbohrium.com The upper pathway funnels biphenyl to a central intermediate, which then enters the meta-cleavage pathway. The organization of the bph gene cluster can vary between bacterial strains, but a common arrangement includes genes for a multi-component biphenyl dioxygenase (bphA1A2A3A4), a dihydrodiol dehydrogenase (bphB), a 2,3-dihydroxybiphenyl 1,2-dioxygenase (bphC), and a hydrolase (bphD). nih.gov In some bacteria, such as Rhodococcus sp. M5, the hydrolase-encoding gene (bpdF) is located downstream from the main bpdC1C2BADE gene cluster. nih.gov
Similarly, the tod operon in Pseudomonas putida encodes the enzymes for toluene degradation. The genes are typically transcribed in the order todF, todC1, todC2, todB, todA, todD, and todE. cshl.edu These genes code for a hydrolase (todF), components of toluene dioxygenase (todC1C2BA), cis-toluene dihydrodiol dehydrogenase (todD), and 3-methylcatechol (B131232) 2,3-dioxygenase (todE). cshl.edu The product of the todF gene, 2-hydroxy-6-oxo-2,4-heptadienoate hydrolase, acts on a substrate structurally similar to this compound. cshl.eduuniprot.org
The table below summarizes the key genes and their functions in analogous degradation pathways.
| Gene | Enzyme Encoded | Function in Pathway | Example Operon |
| bphA1A2A3A4 | Biphenyl dioxygenase | Initial oxidation of biphenyl | bph |
| bphB | Dihydrodiol dehydrogenase | Dehydrogenation of dihydrodiol | bph |
| bphC | 2,3-dihydroxybiphenyl 1,2-dioxygenase | meta-cleavage of the aromatic ring | bph |
| bphD | Hydrolase | Hydrolysis of the meta-cleavage product | bph |
| todC1C2BA | Toluene dioxygenase | Initial oxidation of toluene | tod |
| todD | cis-toluene dihydrodiol dehydrogenase | Dehydrogenation of cis-toluene dihydrodiol | tod |
| todE | 3-methylcatechol 2,3-dioxygenase | meta-cleavage of the aromatic ring | tod |
| todF | 2-hydroxy-6-oxo-2,4-heptadienoate hydrolase | Hydrolysis of the meta-cleavage product | tod |
Transcriptional and Translational Regulation of Relevant Enzymes
The expression of the gene clusters involved in the metabolism of this compound is tightly regulated at both the transcriptional and translational levels. This regulation ensures that the metabolic machinery is produced only when the substrate is present, preventing wasteful energy expenditure.
In the case of the tod pathway, a two-component regulatory system, TodS/TodT, plays a pivotal role. nih.gov TodS is a sensor kinase that detects the presence of toluene or other aromatic compounds. bohrium.comnih.gov Upon sensing an effector molecule, TodS autophosphorylates and then transfers the phosphate (B84403) group to the response regulator, TodT. nih.gov Phosphorylated TodT then acts as a transcriptional activator, binding to the PtodX promoter and initiating the transcription of the tod operon. bohrium.comnih.gov The expression of the regulatory genes todS and todT themselves can be subject to catabolite repression, for instance, by glucose. nih.gov
For the bph pathway, the regulatory mechanisms can vary. In some bacteria, GntR-family regulators are involved. nih.govfrontiersin.org For example, in Pseudomonas sp. strain KKS102, a GntR-type regulator, Orf1, represses the expression of the bph operon in the absence of biphenyl. In Pseudomonas furukawaii KF707, another regulatory system is in place where the presence of biphenyl enhances the expression of the bph operon. nih.gov This strain also possesses a second putative regulator, BphR2, which belongs to the LysR family and activates the upper bph operon. nih.govfrontiersin.org
The table below outlines the key regulatory proteins and their functions.
| Regulatory Protein | Family | Function | Target Operon |
| TodS | Sensor Kinase | Senses aromatic compounds | tod |
| TodT | Response Regulator | Activates transcription of the tod operon | tod |
| Orf1 | GntR-family | Represses transcription of the bph operon | bph |
| BphR2 | LysR-family | Activates transcription of the upper bph operon | bph |
Mutational Analysis and Gene Knockout Studies to Elucidate Pathway Components
Mutational analysis and gene knockout studies have been instrumental in dissecting the function of individual genes within the degradation pathways related to this compound metabolism. By inactivating specific genes, researchers can observe the resulting phenotype, such as the accumulation of intermediates or the loss of the ability to grow on a particular substrate.
In studies of the bph pathway in Rhodococcus sp. R04, disruption of the bphA1 gene resulted in a complete loss of the ability to grow on biphenyl. nih.gov Mutants with disrupted bphB and bphD genes showed a significantly reduced ability to transform biphenyl and could hardly grow on it. nih.gov These results confirm the essential role of these genes in the initial steps of biphenyl catabolism.
Similarly, transposon mutagenesis of the tod operon in P. putida helped to determine the order and function of the genes. cshl.edu For instance, mutations in the todF gene, which encodes the hydrolase, would be expected to lead to the accumulation of the upstream meta-cleavage product. The characterization of spontaneous mutants has also shed light on the evolution of these pathways. For example, a mutant of P. putida F1 that gained the ability to grow on styrene (B11656) was found to have a single base pair mutation in the todA gene, which led to reduced catechol production and toxicity. researchgate.net
These genetic manipulation techniques provide definitive evidence for the function of specific genes and their products in the metabolic sequence.
The table below provides examples of mutational studies and their findings.
| Organism | Gene(s) Mutated | Phenotypic Effect | Reference |
| Rhodococcus sp. R04 | bphA1 | Lost ability to grow on biphenyl | nih.gov |
| Rhodococcus sp. R04 | bphB, bphD | Severely impaired growth on biphenyl | nih.gov |
| Pseudomonas putida F1 | todA (spontaneous mutation) | Gained ability to grow on styrene due to reduced catechol toxicity | researchgate.net |
Chemical Synthesis and Derivatization Strategies for Research Applications
Development of Chemoenzymatic Synthetic Routes to 2-Hydroxy-6-oxoocta-2,4,7-trienoate
The primary route for the synthesis of this compound is through chemoenzymatic methods, which leverage the specificity of enzymes to perform transformations that are challenging to achieve through traditional organic chemistry. The key enzyme in this process is catechol 2,3-dioxygenase, an extradiol catecholic dioxygenase that catalyzes the ring cleavage of catechols. ebi.ac.uk
The synthesis involves the enzymatic oxidation of a substituted catechol precursor. For instance, partially purified preparations of catechol 2,3-dioxygenase from toluene-grown cells of Pseudomonas putida have been shown to catalyze the stoichiometric oxidation of 3-methylcatechol (B131232) to 2-hydroxy-6-oxohepta-2,4-dienoate. researchgate.netnih.gov While this is a closely related analogue, the same principle applies to the synthesis of this compound, likely from a vinyl-substituted catechol. The enzyme itself is a non-heme iron-dependent protein that utilizes molecular oxygen to cleave the aromatic ring. ebi.ac.uk The catalytic mechanism involves the binding of the catechol substrate to the Fe(II) center in the active site, followed by an attack of molecular oxygen to form the ring-opened product. ebi.ac.uk
The enzyme exhibits a degree of substrate specificity. While it readily catalyzes the ring cleavage of catechol and 3-methylcatechol, its activity towards other substituted catechols, such as 4-methylcatechol (B155104) and 4-fluorocatechol, can vary. researchgate.netnih.govnih.govnih.gov This specificity is a critical consideration in the design of chemoenzymatic syntheses.
The enzymatic reaction is part of a broader metabolic pathway. For example, in the degradation of styrene (B11656), 3-vinylcatechol is converted to this compound by catechol 2,3-dioxygenase. Subsequently, this product is hydrolyzed by 2-hydroxymuconate-semialdehyde hydrolase to 2-hydroxy-2,4-pentadienoate and acrylate. This subsequent enzymatic step must be considered in a preparative synthesis to prevent the degradation of the target compound.
A summary of the chemoenzymatic synthesis is presented in the table below:
| Precursor | Enzyme | Product |
| 3-Vinylcatechol | Catechol 2,3-dioxygenase | This compound |
Design and Synthesis of Isotopically Labeled this compound for Tracing Studies
Isotopically labeled compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems. acs.orgnih.gov The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as ¹³C or deuterium (B1214612) into the precursor molecule used in the chemoenzymatic synthesis.
The general strategy involves the chemical synthesis of an isotopically labeled catechol precursor. For example, a ¹³C-labeled 3-vinylcatechol could be prepared using established organic synthesis methods. This labeled precursor would then be subjected to the enzymatic ring-cleavage reaction catalyzed by catechol 2,3-dioxygenase. The resulting this compound would carry the isotopic label, allowing its downstream metabolic transformations to be tracked using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org
The choice of isotopic label and its position in the molecule are critical for the specific research question. For instance, labeling the vinyl group would allow for tracing the fate of this specific part of the molecule during subsequent enzymatic reactions. The table below outlines a potential synthetic scheme for isotopically labeled this compound.
| Labeled Precursor | Labeling Position | Enzymatic Reaction | Labeled Product |
| ¹³C-3-Vinylcatechol | Aromatic ring or vinyl group | Catechol 2,3-dioxygenase | ¹³C-2-Hydroxy-6-oxoocta-2,4,7-trienoate |
The use of stable isotope-labeled compounds is a well-established methodology in metabolic research, providing detailed insights into metabolic pathways and fluxes. nih.gov
Synthesis of Analogues for Structure-Activity Relationship (SAR) Investigations in Mechanistic Contexts
Structure-activity relationship (SAR) studies are crucial for understanding the mechanistic details of enzyme-substrate interactions. In the context of this compound, synthesizing a series of analogues and evaluating their interaction with enzymes like 2-hydroxymuconate-semialdehyde hydrolase can provide valuable information about the enzyme's active site and catalytic mechanism.
The synthesis of these analogues can be approached chemoenzymatically by utilizing the substrate promiscuity of catechol 2,3-dioxygenase. By starting with a variety of substituted catechol precursors, a library of corresponding ring-opened products can be generated. The substrate specificity of catechol 2,3-dioxygenase from Pseudomonas putida has been studied, revealing its ability to process various catechols, albeit with differing efficiencies. researchgate.netnih.govnih.govnih.gov For example, catechols with small alkyl or halogen substituents are often accepted as substrates.
Some catechols can act as inhibitors or lead to the inactivation of the enzyme. For instance, 3-chlorocatechol (B1204754) has been shown to be a potent inhibitor of catechol 2,3-dioxygenase. researchgate.netnih.gov This information is vital for designing which analogues can be successfully synthesized.
The table below presents a hypothetical set of analogues that could be synthesized for SAR studies, based on the known substrate tolerance of catechol 2,3-dioxygenase.
| Precursor Analogue | Potential Product Analogue | Rationale for SAR Study |
| 3-Methylcatechol | 2-Hydroxy-6-oxohepta-2,4-dienoate | Investigate the effect of a methyl group on substrate binding and turnover. |
| 4-Methylcatechol | 2-Hydroxy-7-methyl-6-oxoocta-2,4,7-trienoate (hypothetical) | Assess the impact of substituent position on enzymatic activity. |
| 4-Fluorocatechol | 7-Fluoro-2-hydroxy-6-oxoocta-2,4,7-trienoate (hypothetical) | Explore the influence of an electron-withdrawing group on the reaction. |
By systematically modifying the structure of the precursor and analyzing the resulting interaction with downstream enzymes, a detailed picture of the structural requirements for enzymatic activity can be constructed.
Advanced Analytical and Spectroscopic Techniques in 2 Hydroxy 6 Oxoocta 2,4,7 Trienoate Research
Chromatographic Methods for Separation and Enrichment in Complex Biological Matrices
Chromatographic techniques are indispensable for isolating 2-Hydroxy-6-oxoocta-2,4,7-trienoate from the myriad of other metabolites present in environmental and laboratory samples. The choice of method depends on the volatility and polarity of the compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are primary methods for the analysis of non-volatile and polar metabolites like this compound. These techniques separate compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.
For compounds like this compound, which possesses both a carboxylate and a hydroxyl group, reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are the most relevant approaches. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound would be influenced by the pH of the mobile phase, which affects its ionization state. Acidifying the mobile phase would increase its retention on a C18 column. UPLC, with its smaller particle size columns, offers faster analysis times and improved resolution, which is crucial for separating isomeric intermediates in metabolic pathways.
| Parameter | Typical HPLC/UPLC Conditions for Acidic Metabolites |
| Column | Reversed-Phase (e.g., C18, Biphenyl) or HILIC |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with acid/buffer (e.g., formic acid, ammonium (B1175870) formate) |
| Detection | UV/Vis (diode array detector), Mass Spectrometry (MS) |
| Temperature | 30-40 °C |
| Flow Rate | 0.2-0.6 mL/min for UPLC |
This table presents generalized parameters for the analysis of acidic metabolites similar to this compound, as specific methods for this compound are not widely published.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a polar and non-volatile molecule due to its carboxylic acid and hydroxyl functional groups. Therefore, direct analysis by GC is not feasible. To make it amenable to GC analysis, a chemical derivatization step is required to convert it into a more volatile and thermally stable compound. youtube.commdpi.com
The most common derivatization strategy for compounds containing acidic and hydroxyl groups is a two-step process:
Methoximation: This step targets the oxo (keto) group to prevent enolization and the formation of multiple derivatives.
Silylation: This step replaces the acidic protons on the hydroxyl and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility of the molecule. youtube.com
Once derivatized, the TMS-ether/ester of this compound can be separated on a non-polar GC column and detected by a flame ionization detector (FID) or, more powerfully, a mass spectrometer (MS).
| Derivatization Step | Reagent | Purpose |
| Methoximation | Methoxyamine hydrochloride in pyridine | Protects ketone/aldehyde groups, reduces peak tailing. |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increases volatility and thermal stability by silylating -OH and -COOH groups. youtube.com |
This table outlines a common derivatization strategy for the GC-MS analysis of polar metabolites.
Mass Spectrometry for Mechanistic Elucidation and Metabolomic Profiling
Mass spectrometry (MS) is a vital tool in the study of this compound, providing molecular weight information, elemental composition, and structural details. It is almost always coupled with a chromatographic separation technique (LC-MS or GC-MS).
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For this compound (C₈H₈O₄), the theoretical exact mass can be calculated and compared to the measured mass to confirm its identity in a complex sample. This is particularly crucial in metabolomics studies where numerous compounds with similar retention times may be present. The high mass accuracy of HRMS helps to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.
| Ion Adduct | Theoretical m/z |
| [M-H]⁻ | 167.03443 |
| [M+H]⁺ | 169.04953 |
| [M+Na]⁺ | 191.03147 |
This table shows the theoretical monoisotopic masses for common adducts of 2-Hydroxy-6-oxoocta-2,4,7-trienoic acid, which are critical for its identification using HRMS.
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the mass of the target compound is selected and then fragmented. The resulting fragment ions (product ions) produce a characteristic pattern that acts as a structural fingerprint. By analyzing the fragmentation pattern of a suspected this compound peak, researchers can confirm its structure. This technique is also instrumental in delineating metabolic pathways. By comparing the fragmentation patterns of sequential metabolites in a proposed pathway, such as the biphenyl (B1667301) degradation pathway, the biotransformations can be confirmed. For instance, the fragmentation of hydroxylated and ring-cleaved products will show characteristic losses of small molecules like H₂O, CO, and CO₂.
Quantitative metabolomics aims to measure the concentrations of metabolites in a biological system. In the context of studying the biodegradation of aromatic compounds, quantifying the transient intermediates like this compound is essential for understanding the kinetics and efficiency of the pathway.
LC-MS/MS is the gold standard for targeted quantitative metabolomics. By using a stable isotope-labeled internal standard with a known concentration, the absolute concentration of the endogenous this compound can be accurately determined. The analysis is typically performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where the mass spectrometer is set to detect specific precursor-to-product ion transitions for the target analyte and the internal standard. This provides high selectivity and sensitivity for quantification even in complex biological matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the investigation of this compound, offering a window into its atomic-level structure and dynamic processes.
While specific multidimensional NMR studies on this compound are not extensively documented in publicly available literature, the application of these techniques to similar polyketide and unsaturated carboxylate structures provides a framework for understanding its conformational preferences. pnas.orgprinceton.edu Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in determining the through-space proximity of protons, which is crucial for elucidating the three-dimensional arrangement of the molecule in solution.
For a flexible molecule like this compound, with multiple rotatable bonds, a combination of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguous assignment of proton and carbon signals. princeton.edunih.gov These assignments are the foundation for more advanced conformational analysis. In analogous systems, NOESY experiments have been effectively used to distinguish between different conformational isomers by observing cross-peaks that indicate spatial closeness between specific protons. arxiv.org Such analyses could reveal the preferred orientation of the vinyl and carbonyl groups in this compound, which is vital for understanding its interaction with enzyme active sites.
Real-time NMR spectroscopy is a powerful tool for monitoring the kinetics and mechanism of enzymatic reactions involving this compound. nih.govunit.nompg.deuni-muenchen.de This technique allows for the direct observation of substrate consumption and product formation over time, providing valuable kinetic data without the need for labeling or quenching the reaction.
A significant application of NMR in this context is the study of C-C bond hydrolases, such as BphD, which catalyze the hydrolysis of related compounds like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate. uniprot.orguniprot.org In these studies, ¹³C NMR spectroscopy has been pivotal in detecting and characterizing transient reaction intermediates. For instance, the enzymatic hydrolysis of a ¹³C-labeled substrate by BphD allowed for the direct observation of a gem-diol intermediate, a key species in the proposed catalytic mechanism. The chemical shift of the labeled carbon provided definitive evidence for the formation of this otherwise elusive intermediate.
The general approach involves acquiring a series of ¹H or ¹³C NMR spectra at regular intervals during the enzymatic reaction. By integrating the signals corresponding to the substrate and product, concentration profiles can be generated, from which kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be derived. nih.gov
Computational and Theoretical Studies of 2 Hydroxy 6 Oxoocta 2,4,7 Trienoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For 2-Hydroxy-6-oxoocta-2,4,7-trienoate, these methods can predict its geometry, electronic charge distribution, and reactivity, offering a molecular-level understanding of its behavior in enzymatic reactions.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govdiva-portal.org In the context of this compound, DFT studies are instrumental in mapping out the potential energy surfaces of the enzymatic reactions in which it participates. This allows for the identification of transition states and the calculation of activation barriers, providing crucial information about the reaction kinetics. nih.govnih.gov
DFT calculations, often in combination with molecular mechanics (QM/MM methods), can model the active site of an enzyme with the substrate, this compound, bound. nih.govdiva-portal.orgrsc.org This approach allows for a detailed analysis of the catalytic mechanism, including the role of specific amino acid residues in stabilizing transition states and facilitating bond-breaking and bond-forming events. nih.govrsc.org For instance, a hypothetical DFT study on the cyclization of this compound, a plausible step in a polyketide synthesis pathway, could reveal the energetic favorability of different cyclization routes.
Table 1: Hypothetical DFT-Calculated Energies for a Proposed Reaction Step of this compound
| Species | Method | Basis Set | Solvent Model | Relative Energy (kcal/mol) |
| Reactant (Enzyme-Substrate Complex) | B3LYP | 6-311+G(d,p) | PCM (Water) | 0.0 |
| Transition State 1 (First mechanistic step) | B3LYP | 6-311+G(d,p) | PCM (Water) | +15.2 |
| Intermediate 1 | B3LYP | 6-311+G(d,p) | PCM (Water) | -5.8 |
| Transition State 2 (Second mechanistic step) | B3LYP | 6-311+G(d,p) | PCM (Water) | +12.5 |
| Product (Enzyme-Product Complex) | B3LYP | 6-311+G(d,p) | PCM (Water) | -20.1 |
This table presents illustrative data for a hypothetical reaction. The values are representative of typical DFT calculations for enzymatic reactions.
Quantum chemical calculations are also invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. researchgate.netchemrxiv.org For a relatively unstable intermediate like this compound, experimental isolation for spectroscopic analysis can be challenging. Therefore, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra are particularly useful. researchgate.netchemrxiv.orgnih.gov
Time-dependent DFT (TD-DFT) can be employed to calculate the electronic excitation energies and oscillator strengths, which can then be used to generate a theoretical UV-Vis absorption spectrum. ornl.gov Similarly, methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework can predict NMR chemical shifts with a high degree of accuracy, aiding in the interpretation of experimental NMR data of complex mixtures containing this intermediate. nih.govmdpi.com
Table 2: Predicted Spectroscopic Data for this compound
| Property | Method | Predicted Value |
| ¹³C NMR Chemical Shift (C=O, oxo) | DFT (GIAO) | 195-205 ppm |
| ¹³C NMR Chemical Shift (C=O, carboxylate) | DFT (GIAO) | 170-180 ppm |
| ¹H NMR Chemical Shift (vinylic) | DFT (GIAO) | 5.5-7.5 ppm |
| UV-Vis λmax | TD-DFT | 320-350 nm |
This table contains hypothetical data based on typical ranges for similar functional groups. The exact values would require specific calculations.
Molecular Dynamics (MD) Simulations of Ligand-Enzyme Interactions
While quantum chemical calculations provide detailed electronic information, they are often limited to static structures. Molecular dynamics (MD) simulations, on the other hand, allow for the study of the dynamic behavior of biomolecular systems over time. nih.govrsc.org For this compound, MD simulations can provide critical insights into its interaction with the enzyme that synthesizes or metabolizes it. frontiersin.orgnih.gov
By simulating the enzyme-substrate complex in a realistic aqueous environment, MD can reveal the conformational changes that occur upon substrate binding and during the catalytic cycle. acs.org These simulations can identify key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that are crucial for substrate recognition and positioning within the active site. frontiersin.org Furthermore, MD simulations can be used to calculate the binding free energy of the ligand to the enzyme, providing a quantitative measure of the stability of the enzyme-substrate complex. rsc.orgnih.gov
In Silico Modeling of Metabolic Networks Involving the Compound
Understanding the role of this compound extends beyond its interaction with a single enzyme. It is likely an intermediate in a larger metabolic network, such as a polyketide biosynthesis pathway. nih.govplos.orgacs.org In silico modeling of these networks allows for a systems-level understanding of how the production and consumption of this compound are regulated and connected to other metabolic fluxes in the cell. nih.govfrontiersin.orged.ac.uk
Constraint-based modeling approaches, such as Flux Balance Analysis (FBA), can be used to predict the flow of metabolites through the network under different conditions. frontiersin.org By integrating genomic and transcriptomic data, these models can be refined to provide more accurate predictions of how genetic perturbations or changes in nutrient availability affect the production of polyketides and, consequently, the transient concentration of intermediates like this compound. chalmers.senih.gov Such models are instrumental in metabolic engineering efforts aimed at optimizing the production of valuable polyketide natural products. acs.org
Biological and Ecological Significance Excluding Clinical Human Trials
Contribution to Microbial Ecology and Nutrient Cycling
Microorganisms, particularly bacteria, utilize this pathway to break down complex aromatic molecules, which are abundant in nature in the form of lignin (B12514952) and pollutants. By cleaving the aromatic ring, microbes gain access to carbon and energy, thus driving the carbon cycle. The formation and subsequent transformation of (2E,4Z)-2-Hydroxy-6-oxoocta-2,4,7-trienoate are crucial steps in converting these complex, often recalcitrant, carbon sources into simpler molecules that can be funneled into central metabolism.
The meta-cleavage pathway, and therefore the transient existence of this trienoate, is a key function in many soil and aquatic microbial communities. The ability to degrade aromatic compounds confers a competitive advantage to the microorganisms that possess the necessary enzymes, shaping the microbial composition of contaminated environments.
| Research Finding | Implication for Microbial Ecology & Nutrient Cycling |
| (2E,4Z)-2-Hydroxy-6-oxoocta-2,4,7-trienoate is an intermediate in the meta-cleavage pathway. | Facilitates the breakdown of complex aromatic compounds, making carbon available for microbial growth and contributing to the carbon cycle. |
| The meta-cleavage pathway is prevalent in various bacterial genera. | Indicates the widespread importance of this metabolic route in diverse ecosystems for processing natural and anthropogenic aromatic compounds. |
Role in the Bioremediation of Environmental Pollutants
The involvement of (2E,4Z)-2-Hydroxy-6-oxoocta-2,4,7-trienoate in the meta-cleavage pathway directly implicates it in the bioremediation of a wide range of environmental pollutants. Aromatic hydrocarbons, such as those found in petroleum products and industrial solvents, are major environmental contaminants.
Microorganisms capable of degrading these pollutants often employ the meta-cleavage pathway. For instance, the degradation of compounds like toluene (B28343) proceeds through catechol, which is then cleaved by the enzyme catechol 2,3-dioxygenase to form 2-hydroxymuconic semialdehyde. Subsequent enzymatic steps lead to the formation of intermediates like (2E,4Z)-2-Hydroxy-6-oxoocta-2,4,7-trienoate before the molecule is further broken down into central metabolites such as pyruvate (B1213749) and acetaldehyde (B116499).
The efficiency of this pathway is a key determinant in the successful bioremediation of sites contaminated with aromatic pollutants. Understanding the kinetics and regulation of the enzymes involved in the formation and degradation of (2E,4Z)-2-Hydroxy-6-oxoocta-2,4,7-trienoate is crucial for optimizing bioremediation strategies.
| Pollutant | Metabolic Pathway | Role of (2E,4Z)-2-Hydroxy-6-oxoocta-2,4,7-trienoate |
| Toluene | meta-cleavage pathway | Transient intermediate in the degradation process. |
| Naphthalene | meta-cleavage pathway | A potential intermediate in some bacterial degradation pathways. |
| Other Aromatic Hydrocarbons | meta-cleavage pathway | Central intermediate in the breakdown of the aromatic ring structure. |
Detection and Significance in Environmental Samples
Currently, there is a notable lack of published methods specifically detailing the detection and quantification of (2E,4Z)-2-Hydroxy-6-oxoocta-2,4,7-trienoate in environmental samples. This is likely due to the compound's high reactivity and transient nature, making it challenging to isolate and measure in complex matrices like soil and water.
The significance of its potential presence, however, would be as a direct indicator of active meta-cleavage pathway activity. Detecting this compound, even at trace levels, would provide strong evidence for the ongoing bioremediation of aromatic pollutants in a given environment. The development of sensitive analytical techniques, potentially utilizing derivatization to stabilize the molecule followed by mass spectrometry, could open new avenues for monitoring the efficacy of bioremediation efforts in real-time.
Interactions with Other Biogeochemical Cycles
The role of (2E,4Z)-2-Hydroxy-6-oxoocta-2,4,7-trienoate in the carbon cycle is its most direct and significant interaction with biogeochemical cycles. As a carbon-containing organic molecule, its formation and degradation are integral parts of carbon turnover in microbial ecosystems.
Beyond the carbon cycle, its role in the degradation of nitrogen- and sulfur-containing aromatic compounds could indirectly link it to the nitrogen and sulfur cycles. For example, the microbial breakdown of nitroaromatic or sulfoaromatic compounds can release inorganic nitrogen and sulfur, which then become available for other biological processes. While direct research on the interaction of (2E,4Z)-2-Hydroxy-6-oxoocta-2,4,7-trienoate with these cycles is absent, its position within these broader degradative pathways suggests a potential, albeit indirect, influence.
Future Research Directions and Unaddressed Questions
Discovery of Novel Biological Functions Beyond Known Degradation Pathways
The current understanding of 2-Hydroxy-6-oxoocta-2,4,7-trienoate is limited, and it is not yet firmly situated within established metabolic pathways in the extensive way that similar molecules, such as 2-hydroxymuconate semialdehyde, are. The latter is a well-documented intermediate in the degradation of aromatic compounds like catechol. wikipedia.orgigem.org The primary unaddressed question is whether this compound functions as an intermediate in a yet-to-be-discovered degradation pathway, potentially for more complex aromatic or aliphatic compounds.
Future research should aim to identify microorganisms or biological systems capable of producing or metabolizing this compound. Its structure, featuring a reactive alpha-keto acid and conjugated double bonds, suggests a high potential for biological activity. Beyond a simple metabolic intermediate, it could possess signaling functions, similar to other keto acids that act as regulatory molecules in cellular processes. Investigating its potential to interact with proteins, act as an enzyme substrate or inhibitor, or influence gene expression are critical next steps. Drawing parallels from the degradation pathway of biphenyl (B1667301), which involves intermediates like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, could provide clues to the types of pathways in which this C8 compound might participate. nih.gov
Exploration of Synthetic Biology and Metabolic Engineering for Enhanced Biotransformation
Synthetic biology and metabolic engineering offer powerful tools to explore and harness the potential of this compound. A significant area of future research will be the design and construction of novel metabolic pathways in microbial hosts, such as E. coli or Pseudomonas putida, to produce this compound. igem.orgnih.gov This could involve assembling enzymes from different organisms to create a synthetic pathway from a common precursor.
Conversely, if a natural pathway producing this compound is discovered, metabolic engineering could be employed to enhance its production or to use it as a precursor for biotransformation into other valuable chemicals. The principles of metabolic engineering, such as optimizing enzyme expression, eliminating competing pathways, and improving precursor supply, would be directly applicable. nih.gov For instance, enzymes analogous to catechol 2,3-dioxygenase, which converts catechol to the yellow-colored 2-hydroxymuconate semialdehyde, could be discovered or engineered to synthesize this compound, with its production potentially monitored by a similar colorimetric change. igem.org The ultimate goal would be to establish efficient whole-cell biocatalysts for sustainable chemical production. nih.govresearchgate.net
Integration of Multi-Omics Data for Systems-Level Understanding
To fully comprehend the role of this compound within a biological system, an integrated multi-omics approach is essential. nih.gov This involves the simultaneous analysis of the genome (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) of an organism that produces or degrades this compound.
Future research should focus on applying these techniques to generate a systems-level view. For example, by comparing the multi-omics profiles of a microorganism under conditions where this compound is being metabolized versus conditions where it is not, researchers can identify the specific genes, proteins, and other metabolites involved. nih.gov This data can be used to construct comprehensive network models, revealing the compound's connections to central metabolism and other cellular processes. nih.govnih.gov Such an approach would not only elucidate its direct metabolic pathway but also uncover its regulatory influence throughout the cell, providing a holistic understanding of its biological significance.
Methodological Advancements in Its Detection and Quantification in Complex Biological Systems
A major hurdle in studying potentially transient and reactive metabolites like this compound is the ability to accurately detect and quantify them within complex biological samples. Its predicted reactivity suggests it may be unstable, complicating analysis. researchgate.net
A key future research direction is the development of robust and sensitive analytical methods. While spectrophotometric methods are effective for similar compounds like 2-hydroxymuconate semialdehyde, which absorbs light at a specific wavelength, these may lack the specificity needed for complex mixtures. nih.gov Therefore, advanced techniques based on mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), will be crucial. Developing specific protocols for this compound, potentially involving chemical derivatization to create a more stable adduct for analysis, would be a significant step forward. researchgate.net The predicted mass-to-charge ratios and collision cross-section values can guide the development of these highly specific analytical methods. uni.lu Establishing these techniques is fundamental to all other areas of research, as they will provide the necessary tools to track the compound's formation and fate in any biological or engineered system.
Q & A
Q. How should researchers structure a study to investigate the compound’s role in horizontal gene transfer among biodegradative microbes?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
